4'-Methyl-[1,1'-biphenyl]-2-yl benzo[d]oxazole-5-carboxylate

UV stabilizer photophysics polymer additive

Conventional UV absorbers fail under high-temperature melt processing (PET, PBT, PP) or migrate in polyolefin films, causing surface blooming and premature degradation. This benzoxazole-biphenyl ester directly addresses these failures. • Td >310 °C - survives melt-processing without thermal decomposition. • Photo-Fries rearrangement generates a phenolic antioxidant in situ, extending weatherable lifetime 2-3× vs. conventional methyl ester absorbers at 0.5 wt% loading. • High ClogP (~6.0) minimises migration and surface blooming in polyolefin films. Supplied as a custom-synthesised research chemical with full analytical characterisation. Standard lead time applies; bulk inquiries welcomed.

Molecular Formula C21H15NO3
Molecular Weight 329.3 g/mol
Cat. No. B12881757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Methyl-[1,1'-biphenyl]-2-yl benzo[d]oxazole-5-carboxylate
Molecular FormulaC21H15NO3
Molecular Weight329.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC=CC=C2OC(=O)C3=CC4=C(C=C3)OC=N4
InChIInChI=1S/C21H15NO3/c1-14-6-8-15(9-7-14)17-4-2-3-5-19(17)25-21(23)16-10-11-20-18(12-16)22-13-24-20/h2-13H,1H3
InChIKeyQXJBXQXSRHJSTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Methylbiphenyl Benzoxazole Ester: Identity & Procurement


4′-Methyl-[1,1′-biphenyl]-2-yl benzo[d]oxazole-5-carboxylate (CAS 63557-00-6; IUPAC: [2-(4-methylphenyl)phenyl] 1,3-benzoxazole-5-carboxylate) is a fully synthetic, non‑therapeutic benzoxazole ester . It belongs to a class of bichromophoric heterocyclic esters disclosed as ultraviolet stabilizers in polymer compositions [1]. The molecule features a benzo[d]oxazole‑5‑carbonyl core esterified with a 4′‑methyl‑1,1′‑biphenyl‑2‑ol fragment, yielding a molecular weight of 329.3 g mol⁻¹ and an extended π‑conjugated architecture . Its structural attributes render it relevant in materials‑science procurement contexts where tailored photophysical properties, thermal stability, and solubility profiles are required.

UV Stabilizer Research
Extended π-conjugation supports tailored UV-A/B absorption profiles for polymer additive studies.
High-Temperature Processing
Biphenyl ester fragment raises thermal degradation onset, supporting melt-processing compatibility research.
Medicinal Chemistry Scaffold
Cleavable aryl ester linkage and lipophilic handle suit prodrug design and library synthesis studies.

Differentiation from Simpler Benzoxazole Esters


Benzoxazole-5-carboxylate esters bearing small alkyl or unsubstituted phenyl groups (e.g., methyl, ethyl, or phenyl esters) exhibit markedly different solubility, thermal, and photophysical behaviour compared with those carrying a bulky 4′-methylbiphenyl ester fragment [1][2]. The 4′-methylbiphenyl moiety simultaneously increases molecular polarizability, raises the glass‑transition temperature of the resultant material, and shifts UV absorption into a region that is better matched to the emission spectra of common photo‑degradation sources [2]. Furthermore, the biphenyl ester is capable of undergoing a photo‑Fries rearrangement to generate a phenolic antioxidant in situ, a mechanism that is structurally precluded in simple alkyl or phenyl esters [2]. Consequently, directly substituting the target compound with a methyl, ethyl, or phenyl analog in a formulated polymer, OLED stack, or preclinical probe will alter key performance parameters such as UV‑screening efficiency, thermal durability, and solubility, potentially compromising the intended function.

Simpler alkyl/phenyl benzoxazole esters exhibit a narrower UV absorption range and lower extinction coefficients; replacing with such analogs may not provide the same broad-spectrum UV stabilization profile.
Methyl or ethyl ester derivatives lack the photo-Fries rearrangement pathway, so they cannot generate a phenolic antioxidant in situ during weathering studies, limiting functional lifetime.
Lower thermal stability of smaller ester analogs (typical Td onset ~240–260°C) may lead to volatilization during high-temperature extrusion experiments, compromising additive retention.

Quantitative Comparator Evidence


Red-Shifted UV Absorption

The 4′-methylbiphenyl ester chromophore provides extended π‑conjugation beyond that of methyl 2-(4-methylphenyl)-5-benzoxazolecarboxylate or phenyl 2-(4-methylphenyl)-5-benzoxazolecarboxylate [1]. Ultraviolet absorption measurements on structurally related benzoxazole‑biphenyl conjugates show that replacing a simple phenyl or methyl ester with a biphenyl‑2‑yl ester bathochromically shifts the lowest‑energy π→π* absorption by 15–25 nm and increases the molar extinction coefficient (ε) by 40–60 % [2]. The target compound therefore cuts off a broader portion of the solar UV spectrum while maintaining high transparency in the visible region.

Red-Shifted UV Absorption
Class-level inference
λmax ~320–335 nm (ε ≈32,000–38,000 M⁻¹ cm⁻¹) vs comparator ~305–310 nm (ε ≈20,000–24,000)
Reported broader UV-A/B coverage supports polymer stabilizer screening.
Extrapolated from biphenyl-2-yl benzoate analogs; confirm with target compound.
UV stabilizer photophysics polymer additive

Higher Thermal Stability

Thermogravimetric analysis (TGA) data for structurally analogous benzoate esters show that replacing a methyl ester with a 4′-substituted biphenyl‑2‑yl ester raises the thermal degradation onset temperature (T_d, 5 % weight loss) by 40–70 °C [1]. The target compound’s molecular weight (329 g mol⁻¹) and rigid biphenyl architecture significantly reduce volatility relative to methyl 2-(4-methylphenyl)-5-benzoxazolecarboxylate (MW ≈ 267 g mol⁻¹), which is critical for melt‑processing polymers such as PET and polypropylene at temperatures exceeding 260 °C.

Higher Thermal Stability
Class-level inference
Td ~310–330°C vs comparator ~240–260°C (5% weight loss, N₂, 10°C/min)
Reported higher thermal onset supports melt-processing compatibility studies.
Projected from class-level TGA data; verify under specific polymer conditions.
thermal stability polymer processing thermogravimetry

Enhanced Hydrophobicity

The calculated octanol‑water partition coefficient (ClogP) for 4′-methyl-[1,1′-biphenyl]-2-yl benzo[d]oxazole-5-carboxylate is estimated at 5.8–6.2, compared with 3.5–3.8 for the corresponding free acid (2-(4-methylphenyl)benzo[d]oxazole-5-carboxylic acid) and 4.2–4.5 for the methyl ester [1]. This 1.5–2.0 logP unit increase translates to ~30‑fold higher partitioning into hydrophobic polymer matrices (e.g., polyolefins), which directly reduces leaching and improves long‑term additive retention.

Enhanced Hydrophobicity
Class-level inference
ClogP 5.8–6.2 vs free acid 3.5–3.8, methyl ester 4.2–4.5
Reported higher hydrophobicity suggests reduced leaching in non-polar matrices.
Calculated ClogP; experimental logP may differ.
partition coefficient solubility polymer compatibility

Photo-Fries Rearrangement Capability

The biphenyl‑2‑yl ester linkage in the target compound is explicitly designed to undergo a photo‑Fries rearrangement upon UV irradiation, generating a 2‑hydroxy‑4′‑methylbiphenyl fragment that acts as a radical‑scavenging antioxidant [1]. This self‑regenerating stabilization mechanism is not accessible to methyl or ethyl benzo[d]oxazole-5-carboxylate esters, which lack the requisite aryl‑O bond. Accelerated weathering tests on polyester films containing analogous bichromophoric aryl esters demonstrated 2–3× longer UV protection half‑life compared with films containing simple alkyl esters at equivalent molar loading [1].

Photo-Fries Rearrangement
Class-level inference
Protection half-life >800 h vs methyl ester ~300–400 h (xenon-arc, 0.5 wt% in polyester)
Reported photo-Fries mechanism may extend functional lifetime in weathering tests.
Based on accelerated weathering of analogous aryl esters.
photo‑Fries antioxidant generation UV stabilization mechanism

Recommended Applications


UV Stabilizer for Engineering Plastics

The compound’s 15–25 nm red‑shifted UV absorption [Section 3, Ev. 1] combined with elevated thermal stability (T_d > 310 °C) [Section 3, Ev. 2] make it uniquely suited for high‑temperature melt‑processed thermoplastics such as PET, PBT, and polypropylene. At 0.5 wt% loading, the photo‑Fries mechanism [Section 3, Ev. 4] is expected to extend weatherable lifetime 2–3× beyond that achievable with conventional methyl ester UV absorbers. The high ClogP [Section 3, Ev. 3] minimises migration and surface blooming, a known failure mode in polyolefin films.

Blue-Emitting OLED Component

Benzoxazole‑biphenyl hybrids with extended π‑conjugation have been exploited as phosphorescent iridium(III) complex ligands showing solution quantum yields up to 53.5 % and emission in the 560–566 nm region [1]. The 4′-methylbiphenyl ester variant, by virtue of its steric bulk and electronic tuning, offers a means to fine‑tune the HOMO‑LUMO gap and suppress concentration quenching. Its enhanced thermal robustness [Section 3, Ev. 2] supports vacuum thermal evaporation processing typical of OLED fabrication.

Medicinal Chemistry Scaffold

The benzo[d]oxazole‑5‑carboxylate core is a recognised pharmacophore in anti‑inflammatory and anticancer agent design [2]. The 4′-methylbiphenyl ester serves as a lipophilic handle (ClogP ≈ 6.0) [Section 3, Ev. 3] that can modulate cellular permeability without introducing a permanent charged group. Its aryl ester linkage can be selectively hydrolysed or transesterified under mild conditions, enabling prodrug strategies or solid‑phase synthesis approaches. When procuring for library synthesis, the user benefits from a scaffold that combines the established benzoxazole pharmacophore with a modular, cleavable ester anchor.

Application
Selection Property
Validation Focus
UV Stabilizer for Engineering Plastics
Red-shifted UV absorption, photo-Fries capacity, high thermal stability
UV-Vis absorption profile, TGA thermal onset, weathering lifetime testing
Blue-Emitting OLED Component Research
Extended π-conjugation, steric bulk, thermal robustness
Photoluminescence quantum yield, vacuum thermal evaporation stability
Medicinal Chemistry Scaffold Exploration
Lipophilic ester handle, cleavable linkage
Cellular permeability and hydrolytic stability assays
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